1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene is an organochlorine compound with the molecular formula C10H11ClS. This compound is characterized by the presence of a chlorine atom and a cyclopropylmethylsulfanyl group attached to a benzene ring. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene can be achieved through several methods. One common approach involves the reaction of 1-chloro-3-nitrobenzene with cyclopropylmethylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The nitro group is then reduced to an amino group, followed by chlorination to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the nitro group to an amino group.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, or other bases in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Scientific Research Applications
1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and sulfanyl groups can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-[(cyclopropylmethyl)sulfanyl]benzene
- 1-Chloro-2-[(cyclopropylmethyl)sulfanyl]benzene
- 1-Bromo-3-[(cyclopropylmethyl)sulfanyl]benzene
Uniqueness
1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene is unique due to the specific positioning of the chlorine and sulfanyl groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
1-chloro-3-(cyclopropylmethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClS/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXJNALCDRRCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.